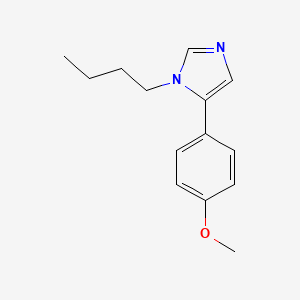

1-butyl-5-(4-methoxyphenyl)-1H-imidazole

CAS No.: 74730-77-1

Cat. No.: VC14235705

Molecular Formula: C14H18N2O

Molecular Weight: 230.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74730-77-1 |

|---|---|

| Molecular Formula | C14H18N2O |

| Molecular Weight | 230.31 g/mol |

| IUPAC Name | 1-butyl-5-(4-methoxyphenyl)imidazole |

| Standard InChI | InChI=1S/C14H18N2O/c1-3-4-9-16-11-15-10-14(16)12-5-7-13(17-2)8-6-12/h5-8,10-11H,3-4,9H2,1-2H3 |

| Standard InChI Key | VHENFVJCJHCTKX-UHFFFAOYSA-N |

| Canonical SMILES | CCCCN1C=NC=C1C2=CC=C(C=C2)OC |

Introduction

Structural and Chemical Identity

1-Butyl-5-(4-methoxyphenyl)-1H-imidazole belongs to the imidazole family, characterized by a five-membered aromatic ring containing two nitrogen atoms at non-adjacent positions. The substitution pattern confers unique electronic and steric properties:

-

IUPAC Name: 1-Butyl-5-(4-methoxyphenyl)-1H-imidazole

-

Molecular Formula: C₁₄H₁₈N₂O

-

Molecular Weight: 230.31 g/mol

-

Structural Features:

The methoxy group’s para position on the phenyl ring minimizes steric hindrance, favoring planar conformations that enhance π-π stacking interactions in crystalline states .

Synthetic Methodologies

While no explicit synthesis of 1-butyl-5-(4-methoxyphenyl)-1H-imidazole is documented, analogous imidazole derivatives are typically prepared via:

Microwave-Assisted Condensation

Microwave irradiation efficiently promotes one-pot imidazole synthesis. For example, polysubstituted imidazoles are synthesized by condensing benzimidazolium salts with aldehydes and ammonium acetate under basic conditions . Adapting this method:

-

Reactants: 4-Methoxybenzaldehyde, butylamine, and ammonium acetate.

-

Conditions: Microwave irradiation (350 W, 5–10 min) in aqueous NaOH, followed by acidification to pH 6–7 .

-

Workup: Precipitation and recrystallization from ethanol yield the target compound.

Hypothetical Reaction Pathway:

Debus-Radziszewski Reaction

This classical method involves cyclizing diketones, aldehydes, and ammonia. For 1-butyl-substituted imidazoles, butylamine replaces ammonia:

Yields are typically moderate (50–70%) .

Spectroscopic Characterization

Data from analogous compounds guide predictions for 1-butyl-5-(4-methoxyphenyl)-1H-imidazole:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆):

-

¹³C NMR:

Infrared (IR) Spectroscopy

-

Key Peaks:

X-ray Crystallography

While no crystal structure is reported for this compound, similar imidazoles (e.g., 2-(4-methoxyphenyl)-1H-benzimidazole) exhibit monoclinic crystal systems with π-π stacking and C-H···O hydrogen bonds . The dihedral angle between the imidazole and methoxyphenyl rings is expected to range from 60° to 70° .

Physicochemical Properties

Industrial and Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume